

Head-to-Head Clinical Trials: Methotrexate vs. Leflunomide in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

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A comprehensive comparison of two pivotal disease-modifying antirheumatic drugs (DMARDs), **methotrexate** and leflunomide, reveals distinct yet comparable efficacy and safety profiles in the management of rheumatoid arthritis (RA). This guide synthesizes findings from key head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a detailed, data-driven analysis of these two therapeutic agents. While both medications are effective for the long-term treatment of RA, nuances in their clinical benefits and potential toxicities are critical considerations in therapeutic selection.[1][2][3]

Efficacy Data Summary

Multiple head-to-head clinical trials have demonstrated the efficacy of both **methotrexate** and leflunomide in improving the signs and symptoms of RA.[1][2] **Methotrexate** has, in some studies, shown a statistically significant advantage in certain clinical endpoints, particularly within the first year of treatment.[2][3]

One large, multicenter, double-blind trial involving 999 patients with active RA found that after one year, the improvements in tender joint count, swollen joint count, physician and patient global assessments, and erythrocyte sedimentation rate were significantly greater with **methotrexate** compared to leflunomide.[2] However, after two years of treatment, the differences between the two drugs in terms of tender joint count and patient global assessment were no longer statistically significant.[2] In this same study, radiographic assessment of disease progression was similar between the two drugs after the first year, but after two years, disease progression was significantly less with **methotrexate**.[2]



Another double-blind randomized clinical trial with 240 patients also concluded that the improvement in primary clinical efficacy endpoints was significantly greater in the **methotrexate**-treated group after one year.[3][4]

The following tables summarize the quantitative efficacy data from a pivotal head-to-head clinical trial.

Table 1: Mean Change from Baseline in Efficacy Parameters at 1 Year

Efficacy Parameter	Leflunomide (n=501)	Methotrexate (n=498)
Tender Joint Count	-8.3	-9.7
Swollen Joint Count	-6.8	-9.0
Physician Global Assessment	-0.9	-1.2
Patient Global Assessment	-0.9	-1.2
Erythrocyte Sedimentation Rate (mm/h)	-14.4	-28.2

Data from a multicenter, double-blind clinical trial.[2]

Table 2: American College of Rheumatology (ACR) 20 Response Rate

A meta-analysis of clinical trials showed a trend favoring **methotrexate** for achieving an ACR20 response, which indicates a 20% improvement in tender and swollen joint counts and at least three of five other criteria. The odds ratio for achieving ACR20 was 0.88 (95% confidence interval [CI] 0.74, 1.06), suggesting a non-significant trend in favor of **methotrexate**.[5]

Safety and Tolerability

The safety profiles of **methotrexate** and leflunomide show some overlap, with both drugs associated with gastrointestinal side effects, alopecia, rash, headache, and elevated liver enzymes.[1][2] However, the incidence and reasons for withdrawal from treatment can differ.

In a two-year study, withdrawals due to elevated plasma liver enzymes were more frequent in the **methotrexate** group (21 subjects) compared to the leflunomide group (8 subjects).[1][2]



Conversely, gastrointestinal complaints were more common with **methotrexate**.[5] Notably, two drug-related deaths from pulmonary causes were reported with **methotrexate**, while none were reported with leflunomide in the same study.[1][2]

Table 3: Common Adverse Events and Withdrawals

Adverse Event/Reason for Withdrawal	Leflunomide	Methotrexate
Most Common Adverse Events	Diarrhea, nausea, alopecia, rash, headache, elevated liver enzymes	Diarrhea, nausea, alopecia, rash, headache, elevated liver enzymes
Withdrawals due to Elevated Liver Enzymes (2 years)	8 subjects	21 subjects
Drug-Related Deaths (Pulmonary Causes) (2 years)	0	2

Data compiled from a long-term clinical trial.[1][2]

Experimental Protocols

The following is a representative experimental protocol synthesized from the methodologies of several key head-to-head clinical trials comparing **methotrexate** and leflunomide.

Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.[1]

Patient Population:

- Inclusion Criteria: Patients aged 18 years or older with a diagnosis of active rheumatoid arthritis according to the American College of Rheumatology (ACR) criteria for at least 6 months. Active disease was defined by criteria such as a minimum number of swollen and tender joints (e.g., at least six of each), and elevated inflammatory markers (e.g., C-reactive protein >2.0 mg/dl or erythrocyte sedimentation rate >28 mm/h).[1]
- Exclusion Criteria: Previous treatment with leflunomide or **methotrexate**, significant comorbidities, or abnormal baseline laboratory values. Stable doses of non-steroidal anti-



inflammatory drugs (NSAIDs) and low-dose corticosteroids (≤10 mg/day of prednisolone or equivalent) were permitted.[1]

Randomization and Blinding: Patients were randomly assigned to receive either leflunomide or **methotrexate**. Both patients and investigators were blinded to the treatment allocation.

Treatment Regimen:

- Leflunomide Group: Received a loading dose of 100 mg daily for the first three days, followed by a maintenance dose of 20 mg daily.[2]
- **Methotrexate** Group: Received an initial dose of 7.5-10 mg weekly, which could be titrated up to 15-20 mg weekly based on efficacy and tolerability.[2] Folic acid supplementation was often provided to the **methotrexate** group to mitigate side effects.

Assessments:

- Efficacy: The primary efficacy endpoints typically included the ACR20 response rate, and changes from baseline in tender and swollen joint counts, patient and physician global assessments of disease activity, pain, and disability (measured by the Health Assessment Questionnaire - HAQ).[3]
- Safety: Assessed through the monitoring of adverse events, physical examinations, and regular laboratory tests (hematology, liver function tests, and serum creatinine).

Statistical Analysis: The primary analysis was typically an intent-to-treat (ITT) analysis of all randomized patients who received at least one dose of the study medication.

Mechanisms of Action and Signaling Pathways

Methotrexate and leflunomide exert their therapeutic effects through distinct molecular mechanisms, primarily targeting lymphocyte proliferation, a key driver of RA pathogenesis.

Leflunomide: The active metabolite of leflunomide, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes.[6] By depleting the pyrimidine pool, leflunomide induces a G1 phase



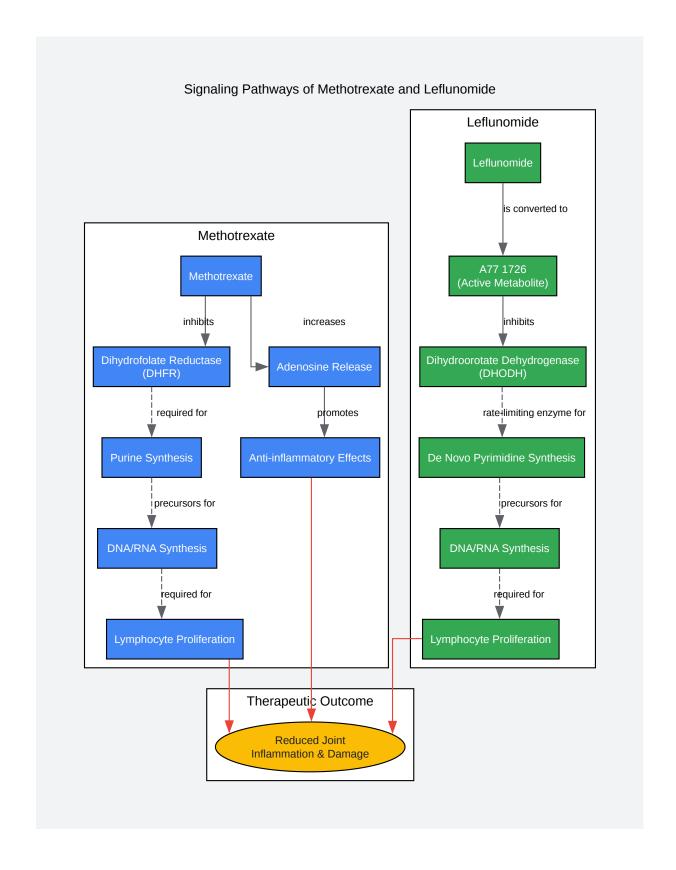




cell cycle arrest, thereby inhibiting the proliferation of autoimmune T-cells and the production of autoantibodies by B-cells.[7]

Methotrexate: The primary mechanism of action of low-dose **methotrexate** in RA is thought to be the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. This inhibition leads to a reduction in the synthesis of purines and pyrimidines, which are necessary for DNA and RNA synthesis, thus suppressing lymphocyte proliferation. Additionally, **methotrexate** leads to an increase in extracellular adenosine, which has potent anti-inflammatory effects.[8]





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Caption: Mechanisms of action for **Methotrexate** and Leflunomide in RA.



In conclusion, both **methotrexate** and leflunomide are valuable therapeutic options for the management of rheumatoid arthritis. While **methotrexate** may offer a slight efficacy advantage in the initial phase of treatment and in slowing long-term radiographic progression, leflunomide presents a viable alternative, particularly for patients who may not tolerate **methotrexate**. The choice between these two agents should be individualized based on a comprehensive assessment of the patient's disease activity, comorbidities, and risk factors for potential adverse events.

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- To cite this document: BenchChem. [Head-to-Head Clinical Trials: Methotrexate vs. Leflunomide in Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148472#head-to-head-clinical-trials-of-methotrexate-versus-leflunomide]

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